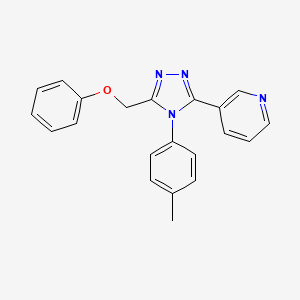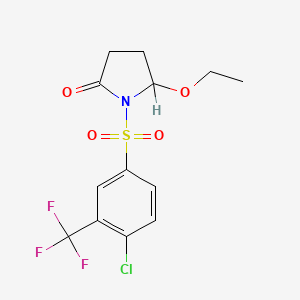
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is a compound characterized by the presence of a sulfonyl group attached to a pyrrolidinone ring, with additional chloro and trifluoromethyl substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone typically involves the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 4-chloro-3-(trifluoromethyl)phenyl sulfonyl chloride, is prepared by reacting 4-chloro-3-(trifluoromethyl)aniline with chlorosulfonic acid.
Coupling with Pyrrolidinone: The phenyl sulfonyl chloride is then reacted with 5-ethoxy-2-pyrrolidinone in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Corresponding sulfonic acids or amines.
Wissenschaftliche Forschungsanwendungen
1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and trifluoromethyl groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl sulfonamide
- 4-Chloro-3-(trifluoromethyl)phenyl carbamate
Uniqueness: 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-5-ethoxy-2-pyrrolidinone is unique due to the combination of its sulfonyl group with the pyrrolidinone ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and trifluoromethyl groups further enhances its chemical stability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
111711-54-7 |
|---|---|
Molekularformel |
C13H13ClF3NO4S |
Molekulargewicht |
371.76 g/mol |
IUPAC-Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C13H13ClF3NO4S/c1-2-22-12-6-5-11(19)18(12)23(20,21)8-3-4-10(14)9(7-8)13(15,16)17/h3-4,7,12H,2,5-6H2,1H3 |
InChI-Schlüssel |
SODWMIQNZDGMDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



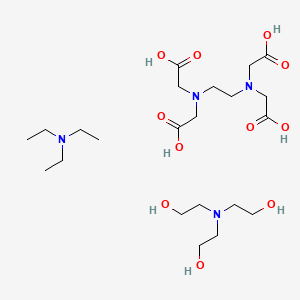

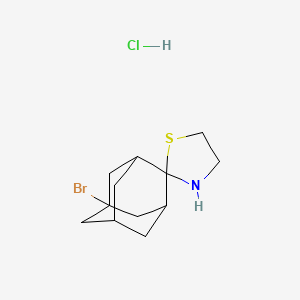
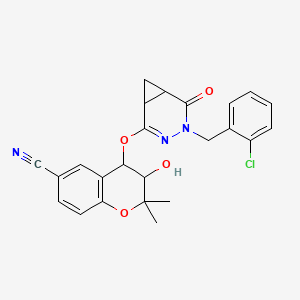
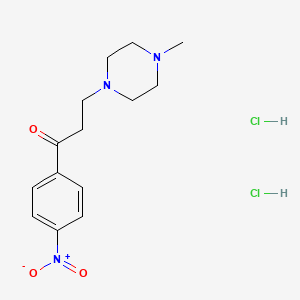
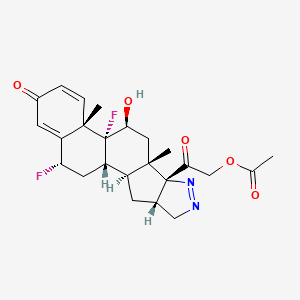
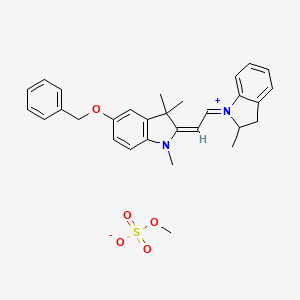

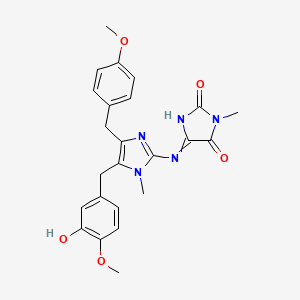
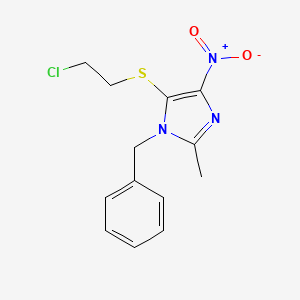
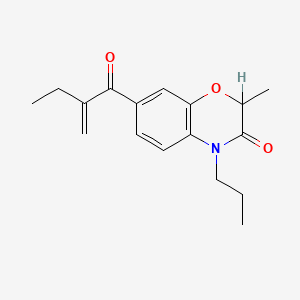
![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)
